2-(Chloromethyl)-5-methylfuran
Overview
Description
Molecular Structure Analysis
Cl | C---C \ / O | CH₃
Scientific Research Applications
Biomass-Derived Platform Molecule
2-(Chloromethyl)-5-methylfuran, referred to as CMF, serves as a promising biomass-derived platform molecule. It undergoes electrochemical reduction to produce various valuable derivatives, demonstrating its potential in expanding the scope of biobased platform molecules (Ling et al., 2022).
Production of Acid Chloride Derivatives
CMF is instrumental in the high-yield production of acid chloride derivatives, essential for producing furoate ester biofuels and polymers (Dutta et al., 2015). This process is a key step in transforming biomass into useful industrial chemicals.
Optimization in Two-Phase Reactors
The production of CMF from glucose has been optimized using a two-phase reactor system. Factors like mass transfer, reaction temperature, and solvent properties significantly impact the yields of CMF and related compounds, showcasing its versatility in different production environments (Lane et al., 2016).
Chloroalkylation Reactions
Chloroalkylation of CMF and its derivatives leads to the formation of various chloromethyl derivatives. These derivatives are used as alkylating agents in reactions with other compounds, demonstrating CMF's utility in organic synthesis (Pevzner, 2008).
Atmospheric Degradation Studies
The degradation of alkylfurans, including CMF derivatives, has been studied under atmospheric conditions. This research helps understand the environmental impact and behavior of these compounds in the atmosphere (Villanueva et al., 2009).
Synthesis of Biofuels and Pharmaceuticals
CMF serves as a precursor in the synthesis of δ-aminolevulinic acid, an agrochemical and pharmaceutical agent, highlighting its role in the production of biologically significant compounds (Mascal & Dutta, 2011).
Versatility as a Biorefinery Innovation
CMF is recognized for its versatility and high yield directly from cellulosic biomass. It's used in creating renewable polymers, biofuels, and other value-added products, marking its significance in biorefinery innovations (Mascal, 2015).
Combustion and Emission Characteristics
Studies on CMF derivatives in spark-ignition engines have explored their potential as gasoline substitutes, focusing on combustion and emission characteristics. This research contributes to the development of alternative fuels (Wei et al., 2014).
Solvent Applications in Organic Chemistry
CMF derivatives like 2-methyltetrahydrofuran are prominent solvents in organic chemistry, derived from renewable resources. Their physical and chemical properties make them suitable for various syntheses, including organometallics and biotransformations (Pace et al., 2012).
Catalytic Reduction in Biomass-Derived Compounds
Furfural and hydroxymethylfurfural, related to CMF, are reduced to various products like 2-methylfuran or dimethylfuran, showcasing the role of CMF derivatives in catalytic reduction processes (Nakagawa et al., 2013).
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-methylfuran | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWLBAJQHPHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506162 | |
Record name | 2-(Chloromethyl)-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52157-57-0 | |
Record name | 2-(Chloromethyl)-5-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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